Buturon
Overview
Description
Buturon, also known as 3-(4-chlorophenyl)-1-methyl-1-(1-methylprop-2-ynyl)urea, is a synthetic chemical compound primarily used as a herbicide. It belongs to the class of phenylurea herbicides and is known for its ability to inhibit photosynthesis in target plants. This compound is a white crystalline solid, soluble in water and organic solvents, and exhibits strong acidity .
Mechanism of Action
Target of Action
Buturon, also known as Bupropion, primarily targets the norepinephrine and dopamine neurotransmitters in the brain . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Mode of Action
This compound acts as a norepinephrine/dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . This unique mode of action differentiates this compound from other antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs) .
Biochemical Pathways
It is known that this compound increases extracellular dopamine and norepinephrine concentrations in both the nucleus accumbens and the prefrontal cortex .
Pharmacokinetics
This compound is extensively metabolized, with only 5 to 20% reaching the systemic circulation . Its metabolites are pharmacologically active; however, hydroxybupropion is half as potent, whereas threohydrobupropion and erythrohydrobupropion are 5-fold less potent than this compound . The elimination half-life of this compound is approximately 21 hours, and steady-state is generally reached within 8 days .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prolongation of the action of norepinephrine and dopamine within the neuronal synapse . This results in enhanced monoaminergic neurotransmission . This compound is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, extreme weather conditions can affect the transportation and delivery of the drug . Additionally, cultural factors can shape how people feel about the use of certain medications, which can indirectly influence the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Buturon interacts with various enzymes and proteins involved in the photosynthesis process. It inhibits photosynthesis, thereby controlling the growth of broadleaf weeds .
Cellular Effects
This compound affects various types of cells, particularly those of broadleaf weeds. It influences cell function by inhibiting photosynthesis, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to certain biomolecules involved in photosynthesis. This binding interaction results in the inhibition of photosynthesis, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways related to photosynthesis. It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The preparation of Buturon involves a three-step synthetic route:
Preparation of Dibromoethylamine: Ethyl bromide reacts with ammonia gas to form dibromoethylamine.
Formation of Dicyanoethylamine: Dibromoethylamine is then reacted with sodium cyanide to produce dicyanoethylamine.
Synthesis of this compound: Finally, dicyanoethylamine reacts with hydrogen and chloroacetylene to yield this compound.
In industrial production, these reactions are typically carried out under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures, pressures, and using appropriate catalysts to facilitate the reactions.
Chemical Reactions Analysis
Buturon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Buturon has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broadleaf weeds in crops such as cereals, sugar beets, and potatoes.
Environmental Studies: This compound is used in studies to monitor and analyze pesticide residues in soil and water samples.
Analytical Chemistry: It serves as a reference material for the quantification of phenylurea herbicides in various samples using chromatographic techniques.
Comparison with Similar Compounds
Buturon is part of the phenylurea herbicide family, which includes compounds like diuron, monolinuron, and isoproturon. Compared to these compounds, this compound is unique due to its specific molecular structure, which provides distinct herbicidal properties and selectivity. Similar compounds include:
Diuron: Used for controlling a wide range of weeds in various crops.
Monolinuron: Effective against annual grasses and broadleaf weeds.
Isoproturon: Commonly used in cereal crops for weed control
This compound’s uniqueness lies in its specific inhibition of photosystem II, making it highly effective against certain weed species while having a different environmental impact profile compared to its counterparts.
Properties
IUPAC Name |
1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMILHAKOURNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041699 | |
Record name | Buturon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-60-7 | |
Record name | Buturon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3766-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buturon [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buturon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buturon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1961BJU91F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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